Tributyl prop-1-ene-1,2,3-tricarboxylate
Overview
Description
Tributyl prop-1-ene-1,2,3-tricarboxylate, also known as tributyl aconitate, is an organic compound with the molecular formula C18H30O6. It is a triester derived from prop-1-ene-1,2,3-tricarboxylic acid and butanol. This compound is known for its applications as a plasticizer in the polymer industry and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl prop-1-ene-1,2,3-tricarboxylate is typically synthesized through the esterification of prop-1-ene-1,2,3-tricarboxylic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The general reaction conditions involve heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Tributyl prop-1-ene-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding prop-1-ene-1,2,3-tricarboxylic acid and butanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Prop-1-ene-1,2,3-tricarboxylic acid and butanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Tributyl prop-1-ene-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a plasticizer in biocompatible materials.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products.
Mechanism of Action
The mechanism of action of tributyl prop-1-ene-1,2,3-tricarboxylate primarily involves its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness. This interaction occurs through the insertion of the ester groups between polymer chains, reducing intermolecular forces and enhancing the material’s flexibility .
Comparison with Similar Compounds
Similar Compounds
- Tributyl citrate
- Triethyl citrate
- Tris(2-ethylhexyl) trimellitate
Uniqueness
Tributyl prop-1-ene-1,2,3-tricarboxylate is unique due to its specific ester structure, which provides distinct plasticizing properties compared to other similar compounds. Its ability to form stable esters and its compatibility with various polymers make it a valuable compound in industrial applications .
Properties
IUPAC Name |
tributyl (Z)-prop-1-ene-1,2,3-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O6/c1-4-7-10-22-16(19)13-15(18(21)24-12-9-6-3)14-17(20)23-11-8-5-2/h13H,4-12,14H2,1-3H3/b15-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANLNYYTSYHBAP-SQFISAMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(=CC(=O)OCCCC)C(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C/C(=C/C(=O)OCCCC)/C(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7568-58-3, 77630-53-6 | |
Record name | 1-Propene-1,2,3-tricarboxylic acid, tributyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007568583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tributyl acetylcitrate impurity B [EP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077630536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tributyl prop-1-ene-1,2,3-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIBUTYL ACONITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1U6U57Y4V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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